molecular formula C16H20ClN3 B034604 4-(3-Chloropropyl)-2-piperazin-1-ylquinoline CAS No. 111035-53-1

4-(3-Chloropropyl)-2-piperazin-1-ylquinoline

Cat. No. B034604
M. Wt: 289.8 g/mol
InChI Key: LVTXJSCORTYVAU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves reactions with chlorinated compounds. For instance, a method for synthesizing a piperazine pharmaceutical intermediate involves diethanolamine reacting with thionyl chloride to yield bis(2-chloroethyl)methylamine hydrochloride. This then reacts with 3-chloroaniline to yield 1-(3-chlorophenyl)piperazine hydrochloride .

Safety And Hazards

The safety data sheet for a related compound, 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine, suggests that it is combustible and can cause skin and eye irritation. It should be stored in a well-ventilated place and kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

4-(3-chloropropyl)-2-piperazin-1-ylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3/c17-7-3-4-13-12-16(20-10-8-18-9-11-20)19-15-6-2-1-5-14(13)15/h1-2,5-6,12,18H,3-4,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVTXJSCORTYVAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3C(=C2)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80911948
Record name 4-(3-Chloropropyl)-2-(piperazin-1-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80911948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chloropropyl)-2-piperazin-1-ylquinoline

CAS RN

111035-53-1
Record name 2-(4-(3-Chloropropyl)piperazinyl)quinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111035531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(3-Chloropropyl)-2-(piperazin-1-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80911948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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